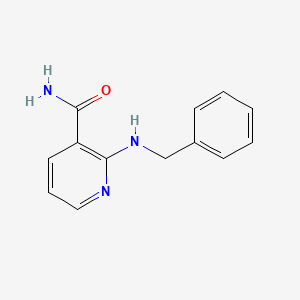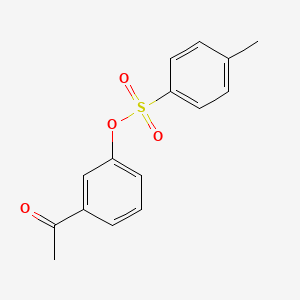
3-Acetylphenyl 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetylphenyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a 4-methylbenzene-1-sulfonate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylphenyl 4-methylbenzene-1-sulfonate typically involves the sulfonation of 3-acetylphenol followed by the introduction of the 4-methylbenzene-1-sulfonate group. One common method includes:
Sulfonation of 3-Acetylphenol: This step involves reacting 3-acetylphenol with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Coupling with 4-Methylbenzene-1-sulfonyl Chloride: The sulfonated intermediate is then reacted with 4-methylbenzene-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The acetyl group can undergo oxidation to form carboxylic acids.
Reduction: The sulfonate group can be reduced to a sulfonamide under specific conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-carboxyphenyl 4-methylbenzene-1-sulfonate.
Reduction: Formation of 3-acetylphenyl 4-methylbenzenesulfonamide.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
科学的研究の応用
3-Acetylphenyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-Acetylphenyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The acetyl group can form hydrogen bonds or covalent interactions with active sites, while the sulfonate group can enhance solubility and facilitate binding to specific proteins. These interactions can modulate biochemical pathways and result in various biological effects.
類似化合物との比較
- 4-Acetylphenyl 4-methylbenzenesulfonate
- 3-Acetylphenyl 4-methylbenzenesulfonamide
- 4-Methylphenyl 4-methylbenzenesulfonate
Comparison: 3-Acetylphenyl 4-methylbenzene-1-sulfonate is unique due to the specific positioning of the acetyl and sulfonate groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for targeted applications in research and industry.
特性
CAS番号 |
58297-34-0 |
|---|---|
分子式 |
C15H14O4S |
分子量 |
290.3 g/mol |
IUPAC名 |
(3-acetylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H14O4S/c1-11-6-8-15(9-7-11)20(17,18)19-14-5-3-4-13(10-14)12(2)16/h3-10H,1-2H3 |
InChIキー |
PFUXGWQNUMNRRX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


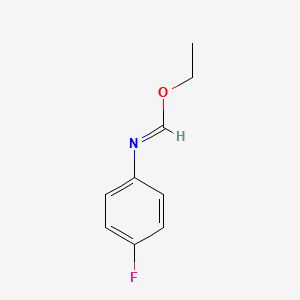
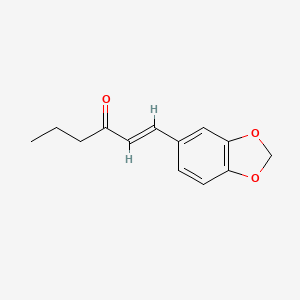
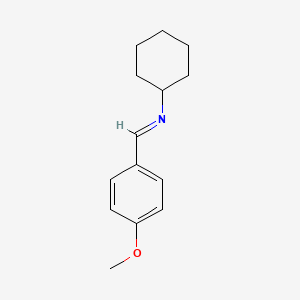
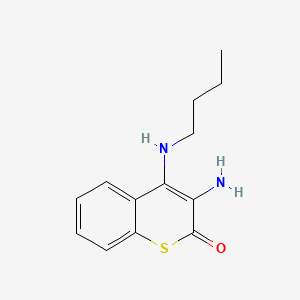
![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
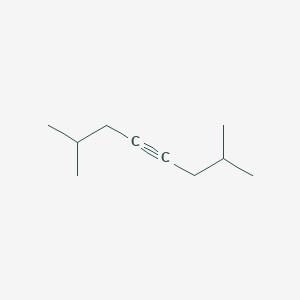
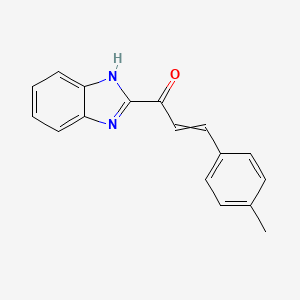
![Spiro[imidazolidine-2,2'-[2H]indene]-1',3'-dione, 1,3-diphenyl-](/img/structure/B14622634.png)
![6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14622640.png)

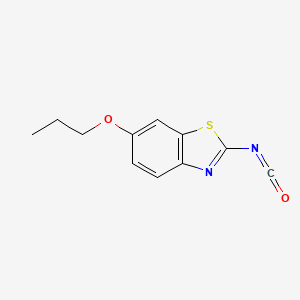
![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
